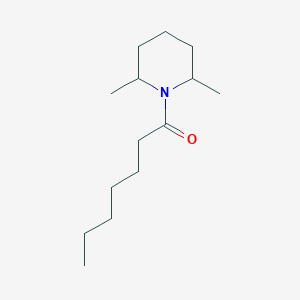![molecular formula C24H28N2 B14159126 4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline CAS No. 4601-65-4](/img/structure/B14159126.png)
4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline is an organic compound that belongs to the class of tertiary amines. It features a dimethylamino group attached to a phenyl group, which is further connected to another phenyl group substituted with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
Alternatively, dimethyl ether can be used as the methylating agent. The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts such as palladium acetate and acetic anhydride are commonly used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur with reagents such as halogens or nitro compounds, leading to the formation of substituted derivatives.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of dyes, such as crystal violet and malachite green.
Biology: The compound is employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its binding affinity to specific sites, facilitating various biochemical processes. The compound’s effects are mediated through pathways involving electron transfer and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(dimethylamino)phenyl]-(2-methylphenyl)methyl]-N,N-dimethylaniline
- 4-[[4-(dimethylamino)phenyl]-(4-methylphenyl)methyl]-N,N-dimethylaniline
- 4-[[4-(dimethylamino)phenyl]-(3-ethylphenyl)methyl]-N,N-dimethylaniline
Uniqueness
4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
CAS No. |
4601-65-4 |
|---|---|
Molecular Formula |
C24H28N2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H28N2/c1-18-7-6-8-21(17-18)24(19-9-13-22(14-10-19)25(2)3)20-11-15-23(16-12-20)26(4)5/h6-17,24H,1-5H3 |
InChI Key |
ZOCCXHBHMIXWGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



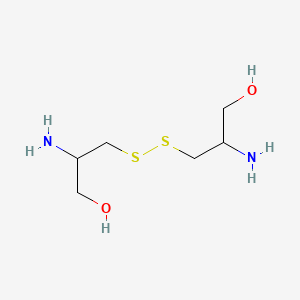
![3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14159085.png)
![1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14159088.png)
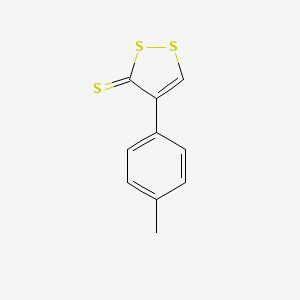
![4-propan-2-yloxy-5H-pyrimido[5,4-b]indole](/img/structure/B14159099.png)

![5-Tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14159105.png)
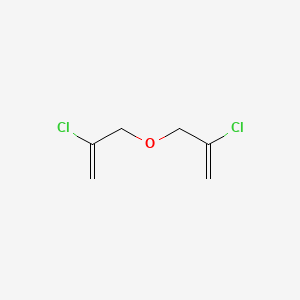
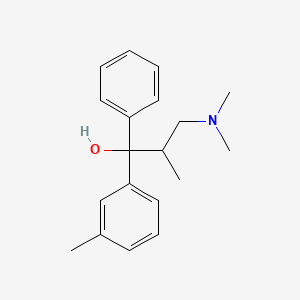
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B14159118.png)
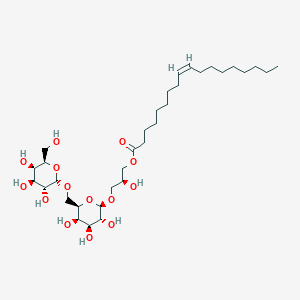
![2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride](/img/structure/B14159137.png)
